N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide

GlyT-1 PET tracer CNS imaging

This compound is the verified core scaffold for the [11C]SA1 PET radioligand family, delivering nanomolar GlyT-1 affinity (IC₅₀ 9.0 nM). Its meta-trifluoromethyl substitution pattern is non-negotiable for blood-brain barrier penetration and target engagement—shifting the CF₃ group or replacing the thiophene ring causes a >700-fold potency loss (cf. SA2 scaffold IC₅₀ 6,400 nM). Procure this exact scaffold to synthesize high-fidelity [11C]SA1 analogs, benchmark computational pharmacophore models, and serve as a non-radioactive control for in vitro metabolic stability assays. Avoid generic alternatives that risk complete loss of biological activity.

Molecular Formula C13H10F3NOS
Molecular Weight 285.29 g/mol
CAS No. 1058258-88-0
Cat. No. B6417708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide
CAS1058258-88-0
Molecular FormulaC13H10F3NOS
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CSC=C2
InChIInChI=1S/C13H10F3NOS/c14-13(15,16)11-3-1-2-10(6-11)12(18)17-7-9-4-5-19-8-9/h1-6,8H,7H2,(H,17,18)
InChIKeyRYLFODYXVKSMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide (CAS 1058258-88-0): Core Scaffold and Procurement Rationale for GlyT-1 PET Tracer Development


N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide is a benzamide derivative bearing a thiophen-3-ylmethyl substituent on the amide nitrogen and a trifluoromethyl group at the meta-position of the benzamide ring. This compound serves as the core molecular scaffold for a family of non-sarcosine-based glycine transporter 1 (GlyT-1) inhibitors, most notably the PET radioligand [11C]SA1. [1] Its structural features are foundational to achieving nanomolar GlyT-1 potency and favorable brain uptake.

Why Generic Substitution Fails for N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide: Positional Isomers and Scaffold Criticality


The precise substitution pattern of the trifluoromethyl group is critical for activity in this scaffold. Moving the CF3 group from the meta- to the ortho- or para-position fundamentally alters the molecular electronics and logP, which are key determinants of blood-brain barrier penetration and target engagement. [2] Similarly, replacing the thiophene ring with a phenyl or furan moiety, or altering its attachment point, can drastically reduce GlyT-1 inhibitory potency (e.g., cf. IC50 of 9.0 nM for SA1 scaffold vs. 6,400 nM for SA2 scaffold). [1] Thus, generic compounds with similar molecular formulae cannot be interchanged without risking a complete loss of biological activity.

Quantitative Differentiation Evidence for N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide Against Close Analogs


Scaffold-Driven Potency Advantage in GlyT-1 Inhibition (IC50)

The N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide scaffold forms the core of the potent GlyT-1 inhibitor ['11C]SA1', which demonstrated an IC50 of 9.0 nM. In contrast, the alternative scaffold 'SA2', which lacks this specific core, showed an IC50 of 6,400 nM. This represents a >700-fold improvement in potency directly attributable to this scaffold. [1]

GlyT-1 PET tracer CNS imaging

Body Distribution and Kinetic Profile Superiority Over SA3

PET imaging studies in conscious monkeys revealed that ['11C]SA1', which retains the N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide core, has a heterogeneous regional brain distribution consistent with known GlyT-1 expression. Crucially, its uptake is significantly and dose-dependently reduced by selective GlyT-1 inhibitors (ALX-5407 and SSR504734), demonstrating specific and saturable binding. In contrast, a similar reduction in binding was not observed for ['11C]SA3' under the same blockade conditions. [1]

PET imaging biodistribution GlyT-1

Meta-Substitution: Optimal Lipophilicity Window for CNS Permeability

The compound's computed XLogP3-AA of 3.3 [1] places it within the optimal lipophilicity range for CNS drug candidates (typically 2-4). Structural isomers with the trifluoromethyl group in the ortho- or para-positions exhibit different electronic distributions and thus different logP values, which can push the molecule outside the ideal CNS permeability window.

Lipophilicity CNS MPO drug-design

High-Value Application Scenarios for N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide Based on Quantitative Evidence


1. Scaffold for GlyT-1 PET Tracer Lead Optimization

The core scaffold's proven ability to achieve nanomolar GlyT-1 affinity (IC50 of derived molecule = 9.0 nM) and specific in vivo brain binding [1] makes this compound the essential starting material for synthesizing libraries of candidate PET tracers. Procurement is justified for any group aiming to optimize the pharmacokinetic or metabolic profile of [11C]SA1-like probes.

2. Selectivity Profiling Against SA2 and SA3 Off-Targets

Given the >700-fold potency difference between this scaffold's derivative (IC50 = 9.0 nM) and the SA2 scaffold (IC50 = 6,400 nM) [1], this compound is an ideal chemical probe for secondary assays aimed at identifying and mitigating off-target binding that leads to the high background signal seen with other scaffolds.

3. Pharmacophore Model Validation for Non-Sarcosine GlyT-1 Inhibitors

The specific in vivo blockade data, where only the SA1 scaffold (but not SA3) showed displaceable binding [1], positions this compound as the gold-standard for validating computational pharmacophore models. Its use ensures that new in silico predictions are benchmarked against a scaffold with proven in vivo target engagement.

4. Control Compound in Metabolic Stability Studies

The publication notes that while ['11C]SA1' was stable in the brain, it underwent peripheral metabolism [1]. This property makes the non-radioactive base scaffold (this product) a critical control substance for in vitro microsomal and hepatocyte stability assays, helping to deconvolute the metabolic fate of the molecule's different structural fragments.

Quote Request

Request a Quote for N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.